(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride, also known as Boc-EE, is a chemical compound that has been widely used in scientific research applications. It is a derivative of piperazine and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-EE has also been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride in cancer cells is not fully understood. However, research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can induce apoptosis by activating the caspase-3 pathway. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been shown to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its ability to selectively protect specific amino acids during peptide synthesis. This allows for the synthesis of complex peptides with high yields. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride also has potential therapeutic applications in cancer treatment. However, one limitation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its low solubility in some solvents, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride. One area of research is the development of more efficient and selective methods for the synthesis of peptides using (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride as a protecting group. Another area of research is the further investigation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride's potential therapeutic applications in cancer treatment. Research could also focus on the development of new derivatives of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride with improved solubility and selectivity.
Synthesis Methods
The synthesis of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-ethylpiperazine-1-carboxylate with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been extensively studied for its use in peptide synthesis. It is commonly used as a protecting group for amino acids, which allows for the selective deprotection of specific amino acids during peptide synthesis. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been studied for its potential therapeutic applications in cancer treatment. Research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
tert-butyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAANDQXILMETG-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662482 |
Source
|
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1217446-30-4 |
Source
|
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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